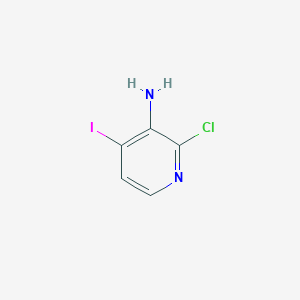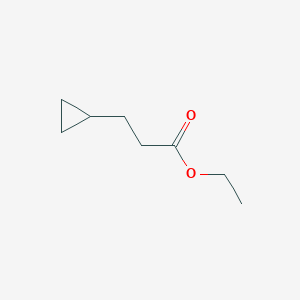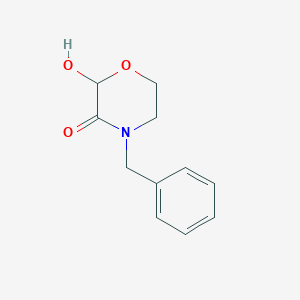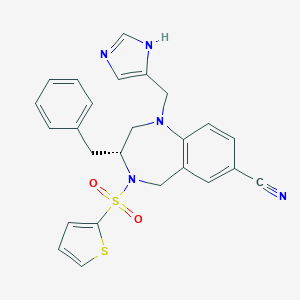
2-クロロ-4-ヨードピリジン-3-アミン
説明
2-Chloro-4-iodopyridin-3-amine is an organic compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
2-Chloro-4-iodopyridin-3-amine has a wide range of scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Acts as a building block for the development of pesticides and herbicides.
Material Science: Utilized in the creation of advanced materials with unique properties.
作用機序
Target of Action
2-Chloro-4-iodopyridin-3-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with during chemical reactions, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Mode of Action
The mechanism of action of 2-Chloro-4-iodopyridin-3-amine in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, 2-Chloro-4-iodopyridin-3-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
The physical properties of 2-Chloro-4-iodopyridin-3-amine are noteworthy. It typically appears as a crystalline solid under standard conditions . The melting point, solubility, and other physical characteristics are determined by its molecular structure . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .
Result of Action
The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds , leading to the formation of complex structures in the resulting products.
Action Environment
The action of 2-Chloro-4-iodopyridin-3-amine is influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect the efficiency of the reactions it participates in . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the compound’s reactivity and the yield of the resulting products .
生化学分析
Biochemical Properties
The molecule consists of a pyridine ring, a basic structure in organic chemistry known for its aromaticity and electron-rich nature . This ring is substituted at the second, third, and fourth positions with a chlorine atom, an iodine atom, and an amine group, respectively . The presence of both electronegative chlorine and iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .
Molecular Mechanism
At its core, 2-Chloro-4-iodopyridin-3-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
It typically appears as a crystalline solid under standard conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-aminopyridine with iodine monochloride in the presence of potassium acetate and acetic acid. The reaction is carried out at 70°C for several hours, followed by purification through preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-iodopyridin-3-amine are similar to laboratory-scale synthesis but are optimized for larger yields and efficiency. These methods often involve continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-Chloro-4-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.
Electrophilic Substitution: The halogen atoms (chlorine and iodine) can undergo electrophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Chloro-4-iodopyridin-3-amine include:
Iodine Monochloride: Used in the halogenation process.
Potassium Acetate: Acts as a base in the reaction.
Acetic Acid: Serves as the solvent and reaction medium.
Major Products Formed
The major products formed from reactions involving 2-Chloro-4-iodopyridin-3-amine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while electrophilic substitution reactions can produce halogenated derivatives .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-6-iodopyridin-3-amine
- 4-Amino-2-chloropyridine
- 3-Iodopyridine
Uniqueness
2-Chloro-4-iodopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactivity is required .
特性
IUPAC Name |
2-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOGWKQVHILZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433849 | |
| Record name | 2-chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-93-6 | |
| Record name | 2-chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-iodopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)


![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)








